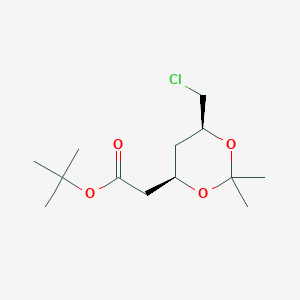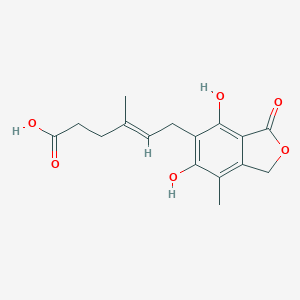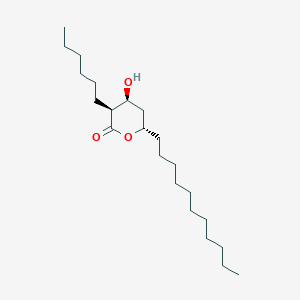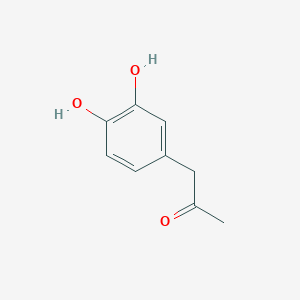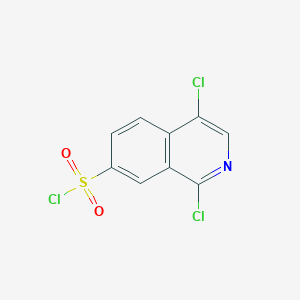
1,4-Dichloroisoquinoline-7-sulfonyl chloride
描述
Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The introduction of sulfonyl chloride groups into the isoquinoline structure, such as in "1,4-Dichloroisoquinoline-7-sulfonyl chloride," enhances its reactivity and allows for further functionalization. This modification is crucial for the development of new chemical entities with potential biological activities.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves cascade reactions, where multiple bonds are formed in a single operational step. For example, Zhu et al. (2016) described a cascade three-component halosulfonylation of 1,7-enynes to synthesize densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the complexity and efficiency of modern synthetic methods in creating isoquinoline structures (Zhu et al., 2016).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including those with sulfonyl chloride groups, often shows interesting features due to the presence of halogens and sulfonyl groups. Ohba et al. (2012) discussed the crystal structures of 4-fluoroisoquinoline-5-sulfonyl chloride derivatives, highlighting how sulfonyl and halogen atoms influence the molecular conformation (Ohba et al., 2012).
Chemical Reactions and Properties
Isoquinoline derivatives with sulfonyl chloride groups participate in a variety of chemical reactions, including sulfonylation, which introduces sulfonyl groups into other molecules. For instance, Liang et al. (2015) demonstrated copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showcasing the reactivity of such structures (Liang et al., 2015).
科学研究应用
Synthesis of Complex Organic Molecules
Research has demonstrated the utility of sulfonyl chlorides in the synthesis of complex organic molecules. For example, the study of three derivatives of 4-fluoro-5-sulfonylisoquinoline illustrates the structural effects of sulfonyl chloride substitutions on isoquinoline derivatives, highlighting their potential in designing molecules with specific physical and chemical properties (Ohba et al., 2012).
Catalysts in Chemical Synthesis
Sulfonyl chlorides have been used as catalysts or key reagents in facilitating chemical reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, showcasing the role of sulfonyl derivatives in enhancing reaction efficiency (Goli-Jolodar et al., 2016).
Copper-Catalyzed Sulfonylation
The copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been described, illustrating the selective modification of quinoline rings. This method underlines the adaptability of sulfonyl chlorides in targeted chemical transformations, leading to products with varied functional groups and potential applications in drug development and other areas (Liang et al., 2015).
安全和危害
The compound is classified as dangerous, with hazard statements H301-H311-H314-H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
属性
IUPAC Name |
1,4-dichloroisoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-8-4-13-9(11)7-3-5(16(12,14)15)1-2-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTOICZCRRXFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586543 | |
| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
CAS RN |
223671-80-5 | |
| Record name | 1,4-Dichloroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)


![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)
![[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine](/img/structure/B24110.png)




![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)
